4-Benzoylmorpholine is a chemical compound that has garnered attention due to its presence in various pharmacologically active molecules. The compound is characterized by a morpholine ring substituted with a benzoyl group. This structural motif is found in a range of compounds with diverse biological activities, including anti-acetylcholinesterase inhibitors, phosphodiesterase inhibitors, and potential antitumor agents. The studies on 4-Benzoylmorpholine derivatives have revealed their significance in medicinal chemistry, leading to the development of new therapeutic agents with improved efficacy and safety profiles.
4-Benzoylmorpholine can be synthesized through a laser-driven heterogeneous catalysis process. This method uses gold nanoparticles supported on silica (Au/SiO2) and laser irradiation at 532 nm, corresponding to the maximum absorbance of the gold nanoparticles' surface plasmon resonance. The reaction involves benzaldehyde and morpholine as starting materials and achieves quantitative yields of 4-Benzoylmorpholine after 3-5 hours at room temperature. [, ]
The mechanism of action of 4-Benzoylmorpholine derivatives varies depending on the specific compound and its target. For instance, derivatives such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride have been shown to inhibit acetylcholinesterase (AChE) with high potency and selectivity, which is beneficial in treating diseases like Alzheimer's1. Another derivative, 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline, has been found to inhibit cyclic GMP phosphodiesterase (cGMP-PDE), which plays a role in vascular relaxation and could have implications for cardiovascular diseases2. Additionally, morpholine derivatives have been synthesized with varying anions, showing moderate to low toxicity and potential as biomass solvents3.
In pharmacology, 4-Benzoylmorpholine derivatives have been synthesized and assessed for their therapeutic potential. For example, derivatives have been evaluated for their antiproliferative activity against various neoplastic cells, with certain substitutions on the benzophenone moiety enhancing the anti-mitogenic activity7. Other studies have focused on the antiproliferative activities of morpholine-triazinyl benzamide derivatives, which have shown promise in blocking the PI3K/Akt/mTOR pathway, a key regulator in cancer progression8.
Toxicological assessments of 4-Benzoylmorpholine derivatives have been conducted to determine their safety profiles. Acute toxicity studies on mice have been performed for compounds such as 2-aryl-4-(3-arylpropyl)morpholines, providing insights into their potential as central nervous system agents6. Moreover, the cytotoxicity of morpholinium ionic liquids has been evaluated, revealing their moderate or low toxicity, which is crucial for their application as solvents3.
In the field of gastroenterology, benzamide derivatives containing the morpholine moiety have been synthesized and shown to possess gastrokinetic activity, which could be beneficial in treating gastrointestinal motility disorders9.
Antimycobacterial activity has also been a focus of research, with the synthesis of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides. These compounds have demonstrated significant activity against Mycobacterium tuberculosis, including drug-resistant strains, highlighting their potential as novel antitubercular agents10.
From a chemistry and material science perspective, the physicochemical properties of morpholinium ionic liquids have been studied, with the anion significantly determining the state of aggregation and cytotoxicity. These findings are important for the development of new solvents, particularly for biomass dissolution3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: